![molecular formula C9H9ClN4S B1521621 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 151297-86-8](/img/structure/B1521621.png)
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings . The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
1,2,4-Triazoles can participate in various chemical reactions, especially due to their multiple nitrogen atoms which can act as nucleophiles. They can undergo reactions such as alkylation, acylation, and various types of cycloaddition reactions .Scientific Research Applications
Pharmacology: Antiviral Agents
This compound has shown promise in the field of pharmacology, particularly as an antiviral agent. Derivatives of indole, which share a similar structural motif, have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The presence of the triazole-thiol group in the compound could potentially be exploited to develop new antiviral drugs with high selectivity and potency.
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those containing an indole nucleus, bind with high affinity to multiple receptors . These receptors can play a crucial role in various biological activities.
Mode of Action
Reactions at the benzylic position, such as the one present in this compound, can involve mechanisms like free radical bromination, nucleophilic substitution, and oxidation . The end result would typically be a substitution at the benzylic position .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound could also have diverse effects .
properties
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYFJJZSJIIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=S)N2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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